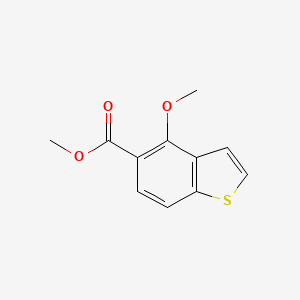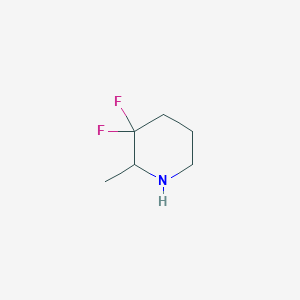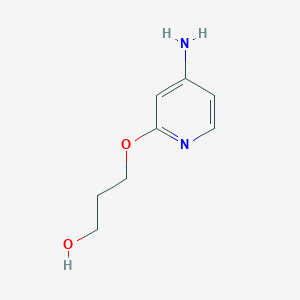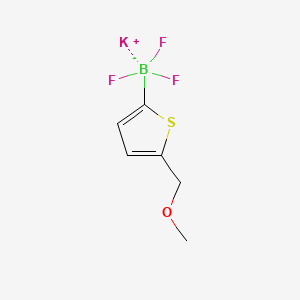
1,3-dimethyl-1H-1,2,4-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the triazole ring. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of hydrazine derivatives and alkylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In biological systems, the nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Lacks the methyl groups, making it less hydrophobic.
1-Methyl-1H-1,2,4-triazole: Contains only one methyl group, resulting in different chemical properties.
3,5-Dimethyl-1H-1,2,4-triazole: Methyl groups are positioned differently, affecting its reactivity.
Uniqueness: 1,3-Dimethyl-1H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which influences its solubility, reactivity, and biological activity. The presence of two methyl groups enhances its hydrophobicity, making it more suitable for certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C4H8ClN3 |
|---|---|
Molekulargewicht |
133.58 g/mol |
IUPAC-Name |
1,3-dimethyl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-4-5-3-7(2)6-4;/h3H,1-2H3;1H |
InChI-Schlüssel |
IRQMZEPJOILZLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=N1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide](/img/structure/B13477857.png)


![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)

![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

